molecular formula C15H12O B102786 3-Phenyl-1-indanone CAS No. 16618-72-7

3-Phenyl-1-indanone

Cat. No. B102786
CAS RN: 16618-72-7
M. Wt: 208.25 g/mol
InChI Key: SIUOTMYWHGODQX-UHFFFAOYSA-N
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Description

3-Phenyl-1-indanone is a chemical compound with the molecular formula C15H12O . It is also known by other names such as 3-Phenylindan-1-one, 1-Indanone, 3-phenyl-, 1H-Inden-1-one, 2,3-dihydro-3-phenyl-, and 1H-Indene-1-one, 2,3-dihydro-3-phenyl- .


Synthesis Analysis

The synthesis of 1-indanones, including 3-Phenyl-1-indanone, has been reported in various studies . For instance, one method involves the environmentally benign synthesis of 1-indanones from 3-arylpropanoic and 4-arylbutanoic acids .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-1-indanone can be represented by the InChI string: InChI=1S/C15H12O/c16-15-10-14 (11-6-2-1-3-7-11)12-8-4-5-9-13 (12)15/h1-9,14H,10H2 . The compound has a molecular weight of 208.25 g/mol .


Physical And Chemical Properties Analysis

3-Phenyl-1-indanone has a molecular weight of 208.25 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . The compound has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .

Scientific Research Applications

  • Scientific Field : Organic Chemistry
    • Application Summary : 3-Phenyl-1-indanone is used in the synthesis of various carbocyclic and heterocyclic skeletons . It’s a prominent motif found in a number of natural products and pharmaceuticals .
    • Methods of Application : The cyclization of the 1-indanone core has been a focus in recent years . New strategies for the synthesis of various carbocyclic and heterocyclic skeletons are demonstrated .
    • Results or Outcomes : Several reactions provide biologically relevant compounds and natural products, such as plecarpenene/plecarpenone, swinhoeisterol A, cephanolides A–D, diptoindonesin G and atlanticone C .

    Scientific Field

    Medicinal Chemistry

    • Application Summary : 1-Indanone derivatives, including 3-Phenyl-1-indanone, have been studied for their bioactivity and potential applications in medicine .
    • Methods of Application : These compounds are synthesized and then tested for their biological activity .
    • Results or Outcomes : Some of the applications being explored include use as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides, and non-nucleoside, low molecular drugs for hepatitis C treatment .

    Scientific Field

    Industrial Chemistry

    • Application Summary : 3-Phenyl-1-indanone can be used as a pharmaceutical synthesis intermediate .
    • Methods of Application : The compound is synthesized and used in the production of various pharmaceuticals .
    • Results or Outcomes : This application is still in the research phase, with the potential for wide-ranging impacts in the pharmaceutical industry .

    Scientific Field

    Organic Electronics and Optical Sensing

    • Application Summary : Indane-1-3-dione, a structure related to 3-Phenyl-1-indanone, finds applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .
    • Methods of Application : The compound is synthesized and used in the production of various electronic and optical devices .
    • Results or Outcomes : This application is still in the research phase, with the potential for wide-ranging impacts in the electronics and optics industries .

    Scientific Field

    Mass Spectrometry

    • Application Summary : 3-Phenyl-1-indanone is used in mass spectrometry, which is a technique that helps determine the mass of particles, the elemental composition of a sample or molecule, and the potential chemical structures of molecules .
    • Methods of Application : The compound is used in the process of electron ionization in mass spectrometry .
    • Results or Outcomes : The data obtained from this process can be used for various purposes, including the identification of unknown compounds, the quantitation of known compounds, and the elucidation of the structure and chemical properties of molecules .

    Scientific Field

    Synthetic Chemistry

    • Application Summary : 3-Phenyl-1-indanone is used in annulations to access fused- and spiro frameworks .
    • Methods of Application : The compound is used in cyclization reactions to construct various carbocyclic and heterocyclic skeletons .
    • Results or Outcomes : The transformations described in this process offer stereoselective formation of desired polycyclic compounds . Several reactions provide biologically relevant compounds and natural products .

Future Directions

1-indanones, including 3-Phenyl-1-indanone, have been widely used in medicine, agriculture, and natural products synthesis . Future research directions could include exploring new synthetic methods and applications of these compounds in various fields .

properties

IUPAC Name

3-phenyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUOTMYWHGODQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314027
Record name (±)-3-Phenyl-1-indanone
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-indanone

CAS RN

16618-72-7
Record name (±)-3-Phenyl-1-indanone
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Record name 1-Indanone, 3-phenyl-
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Record name 3-Phenyl-1-indanone
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Record name (±)-3-Phenyl-1-indanone
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Record name 3-Phenyl-1-indanone
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Synthesis routes and methods I

Procedure details

To 25.0 g of aluminum chloride, 8.5 g of cinnamic acid and 37.5 ml of benzene were added and the mixture was reacted under reflux for 5 hours. The reaction solution was processed by a usual method to obtain 5.1 g of 3-phenyl-1-indanone.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To the solution of 90 g (0.0608 moles) of cinnamic acid in 400 ml of benzene 300 g (2.25 moles) of aluminium trichloride is added, beginning with a very slow addition rate. At the end, the mixture is kept refluxing for 22 hours. The resulting reaction mixture is hydrolysed with ice and is extracted with ethyl ether which is washed first with water until neutral, and then with a solution of 10% sodium hydroxide. The organic extract is then desiccated and evaporated. The residue is triturated with petroleum ether, is then filtered and is then washed with a small amount of diisopropyl ether, then once more with petroleum ether and is dried yielding 76 g (yield of 60%) of 3-phenyl-1-indanone.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
HE Zaugg, BW Horrom - Journal of the American Chemical …, 1954 - ACS Publications
… All attempts to prepare N-disubstituted amines oftype V by reaction of 2-bromo-3-phenyl1 -indanone with secondary amines … similar products derived from 3phenyl-1-indanone were …
Number of citations: 5 pubs.acs.org
SH Bertz, G Rihs, RB Woodward - Tetrahedron, 1982 - Elsevier
… The major product (after hydrolysis-decarboxylation) from the analogous sequence with phenylglyoxal is 5,7-dihydroxy-4-methoxycarbonyl-3-phenyl-1-indanone, the result of a …
Number of citations: 43 www.sciencedirect.com
A Patra, SK Misra - Magnetic resonance in chemistry, 1991 - Wiley Online Library
13 C spectral assignments for 3‐methyl‐1‐indanone, 3‐ethyl‐1‐indanone, 3‐n‐propyl‐1‐indanone, 3‐phenyl‐1‐indanone, 3‐phenyl‐1‐tetralone, 3‐ and/or 4‐substituted benzo‐α‐…
M Turek, D Szczęsna, M Koprowski… - Beilstein Journal of …, 2017 - beilstein-journals.org
… 2-Bromo-6-methoxy-3-phenyl-1-indanone … 3-phenyl-1-indanone 129 in 88% yield followed by the reaction with bromine in diethyl ether to give 2-bromo-6-methoxy-3-phenyl-1-indanone …
Number of citations: 72 www.beilstein-journals.org
S Park, HK Lee - RSC advances, 2021 - pubs.rsc.org
… Representative procedure for the ATH of 3-phenyl-1-indanone (1a) accompanying kinetic resolution To a solution of 3-phenyl-1-indanone (1a, 104 mg, 0.5 mmol) and triethylamine (…
Number of citations: 1 pubs.rsc.org
YN Yu, MH Xu - The Journal of Organic Chemistry, 2013 - ACS Publications
… To our delight, the reaction reached completion within 3 h and furnished the expected 3-phenyl-1-indanone (2a) in 80% yield and 54% ee (Table 1, entry 1). Prompted by this result, we …
Number of citations: 49 pubs.acs.org
JC Netto-Ferreira, V Wintgens… - Journal of the Brazilian …, 1997 - SciELO Brasil
… The first step involved the formation of 3-phenyl-1-indanone through a Friedel-Crafts … in acidic ethanol led to 2-isonitroso-3-phenyl-1-indanone 7 , which was then hydrolyzed to 1,2-…
Number of citations: 3 www.scielo.br
DC De Jongh, RY Van Fossen - Tetrahedron, 1972 - Elsevier
… Pyrolysis of2-diazo-3-phenyl-1-indanone (9). The gas-phase pyrolyses of 2-diazo-3phenyl-1-indanone (9) were carried out with water as a trapping agent, and also with methanol. In …
Number of citations: 22 www.sciencedirect.com
LL Miller, RF Boyer - Journal of the American Chemical Society, 1971 - ACS Publications
… Only an oil could be obtained from the reaction between phenylmagnesium bromide and 3-phenyl-1-indanone.2 The oil was purified by the use of a silica gel column, using Skellysolve …
Number of citations: 62 pubs.acs.org
KY Koltunov - Tetrahedron letters, 2007 - Elsevier
… Combination of these reactions in ‘one-pot’ yields 3-phenyl-1-indanone (5). In addition, similar reactions have been carried out using the regenerable solid acid, HUSY-zeolite, …
Number of citations: 6 www.sciencedirect.com

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